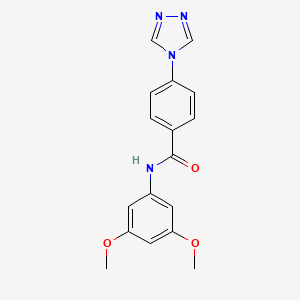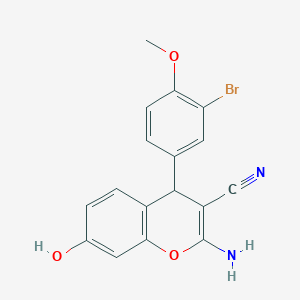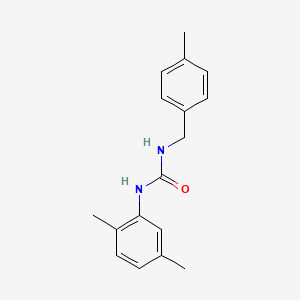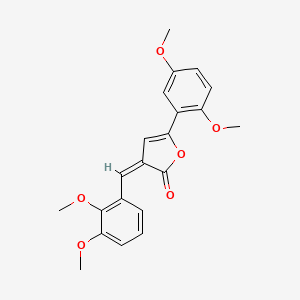
N-(3,5-dimethoxyphenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-dimethoxyphenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DMPTB and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of DMPTB is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes. DMPTB has been shown to inhibit the activity of fatty acid synthase, which is involved in the synthesis of fatty acids. Additionally, DMPTB has been shown to inhibit the growth of various cancer cells, possibly by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
DMPTB has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of fatty acid synthase, which can lead to decreased lipid synthesis. DMPTB has also been shown to inhibit the growth of various cancer cells, possibly by inducing cell cycle arrest and apoptosis. Additionally, DMPTB has been shown to have anti-inflammatory and anti-fungal properties.
Advantages and Limitations for Lab Experiments
DMPTB has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. DMPTB has also been shown to have low toxicity in various cell lines. However, DMPTB has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, DMPTB has not been extensively tested in animal models, and its efficacy and safety in vivo are not yet known.
Future Directions
There are several future directions for research on DMPTB. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and fungal infections. Another direction is to further elucidate its mechanism of action and identify its molecular targets. Additionally, DMPTB could be modified to improve its efficacy and reduce its toxicity. Finally, DMPTB could be tested in animal models to determine its efficacy and safety in vivo.
Conclusion:
DMPTB is a promising chemical compound that has shown potential in various scientific research applications. It has been synthesized using various methods and has been investigated for its anti-inflammatory, anti-tumor, and anti-fungal properties. DMPTB has also been tested as a potential inhibitor of the enzyme fatty acid synthase and has been investigated for its use in photodynamic therapy. While DMPTB has several advantages for lab experiments, its mechanism of action is not fully understood, and its efficacy and safety in vivo are not yet known. There are several future directions for research on DMPTB, including investigating its potential as a therapeutic agent, elucidating its mechanism of action, and testing it in animal models.
Synthesis Methods
DMPTB can be synthesized using various methods, but the most common method involves the reaction of 3,5-dimethoxyaniline with 4-(4H-1,2,4-triazol-4-yl)benzoyl chloride in the presence of a base. The reaction yields DMPTB as a white solid, which can be purified using column chromatography.
Scientific Research Applications
DMPTB has shown potential in various scientific research applications. It has been studied for its anti-inflammatory, anti-tumor, and anti-fungal properties. DMPTB has also been tested as a potential inhibitor of the enzyme fatty acid synthase, which is involved in the synthesis of fatty acids. Additionally, DMPTB has been investigated for its use in photodynamic therapy, which is a type of cancer treatment that involves the use of light and a photosensitizer to destroy cancer cells.
properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-4-(1,2,4-triazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c1-23-15-7-13(8-16(9-15)24-2)20-17(22)12-3-5-14(6-4-12)21-10-18-19-11-21/h3-11H,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEUHBBYTHPNDEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)N3C=NN=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-({[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-furamide](/img/structure/B4956341.png)


![N,N'-1,3-phenylenebis[2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide]](/img/structure/B4956356.png)
![2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)-N-(2-pyridinylmethyl)acetamide](/img/structure/B4956359.png)
![5-[(4-{[4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl]methyl}-1-piperidinyl)carbonyl]-2-methyl-4(1H)-pyridinone](/img/structure/B4956360.png)
![4'-(4-fluorobenzyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B4956364.png)
![2-(3,5-dimethylphenoxy)-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B4956365.png)
![N-(4-ethylphenyl)-N'-{2-[4-(2-furoyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B4956378.png)
![N-(3-methoxyphenyl)-N'-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4956383.png)

![3-ethyl-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4956391.png)